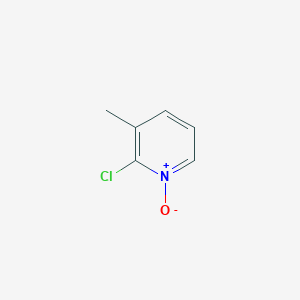
2-Chloro-3-methylpyridine 1-oxide
Descripción general
Descripción
2-Chloro-3-methylpyridine 1-oxide is a chemical compound with the molecular formula C6H6ClNO and a molecular weight of 143.57 . It is used for industrial purposes .
Synthesis Analysis
The synthesis of 2-Chloro-3-methylpyridine 1-oxide involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines . Another process involves the reaction of 3-methylpyridine-1-oxide with trimethylamine and then with phosgene .Molecular Structure Analysis
The molecular structure of 2-Chloro-3-methylpyridine 1-oxide consists of a pyridine ring with a chlorine atom and a methyl group attached to it .Chemical Reactions Analysis
The chemical reactions involving 2-Chloro-3-methylpyridine 1-oxide are challenging due to the instability and poor reactivity of 2-pyridyl boron reagents in Suzuki–Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis
2-Chloro-3-methylpyridine 1-oxide has a density of 1.2±0.1 g/cm3, a boiling point of 316.8±22.0 °C at 760 mmHg, and a flash point of 145.4±22.3 °C . It also has a refractive index of 1.533 .Aplicaciones Científicas De Investigación
1. Flow Synthesis of 2-Methylpyridines
- Application Summary : This research focused on the synthesis of simple 2-methylpyridines using a simplified bench-top continuous flow setup .
- Methods of Application : The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines in a much greener fashion than is possible using conventional batch reaction protocols . Eight 2-methylated pyridines were produced by progressing starting material through a column packed with Raney ® nickel using a low boiling point alcohol (1-propanol) at high temperature .
- Results : The method resulted in products in very good yields that were suitable for further use without additional work-up or purification . This continuous flow method represents a synthetically useful protocol that is superior to batch processes in terms of shorter reaction times, increased safety, avoidance of work-up procedures, and reduced waste .
2. Synthesis and Application of Trifluoromethylpyridines
- Application Summary : This research provides an overview of the synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives in the agrochemical and pharmaceutical industries .
- Methods of Application : Various methods of synthesizing 2,3,5-DCTF have been reported. For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
3. Preparation of 2-Chloro-5-methylpyridine
- Application Summary : This research provides a novel process for the preparation of 2-chloro-5-methylpyridine from 3-methylpyridine-1-oxide and phosgene (COCl2) .
- Methods of Application : In the first step, the 3-methylpyridine-1-oxide is reacted with trimethylamine and then with phosgene, at temperatures between -30 DEG C and +50 DEG C . The intermediate trimethyl (5-methylpyridin-2-yl)ammonium chloride is isolated as a crude intermediate or further purified . In the second step, this intermediate is reacted with phosgene at temperatures between 50 DEG C and 150 DEG C .
- Results : 2-Chloro-5-methylpyridine is known as an intermediate for pharmaceuticals and insecticides .
4. Catalyst for Unactivated and Sterically Challenging
- Application Summary : This research provides a catalyst for unactivated and sterically challenging .
- Methods of Application : The di-tbpfPdCl (2) catalyst was shown to be the more active catalyst for unactivated and sterically challenging .
- Results : The results of this research are not specified in the source .
5. Synthesis and Application of Trifluoromethylpyridines
- Application Summary : This research provides an overview of the synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives in the agrochemical and pharmaceutical industries .
- Methods of Application : Various methods of synthesizing 2,3,5-DCTF have been reported. For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
6. Preparation of 2-Chloro-5-methylpyridine
- Application Summary : This research provides a novel process for the preparation of 2-chloro-5-methylpyridine from 3-methylpyridine-1-oxide and phosgene (COCl2) .
- Methods of Application : In the first step, the 3-methylpyridine-1-oxide is reacted with trimethylamine and then with phosgene, at temperatures between -30 DEG C and +50 DEG C . The intermediate trimethyl (5-methylpyridin-2-yl)ammonium chloride is isolated as a crude intermediate or further purified . In the second step, this intermediate is reacted with phosgene at temperatures between 50 DEG C and 150 DEG C .
- Results : 2-Chloro-5-methylpyridine is known as an intermediate for pharmaceuticals and insecticides .
Safety And Hazards
Direcciones Futuras
The future directions for 2-Chloro-3-methylpyridine 1-oxide involve improving the poor reaction success of 2-pyridyl boron nucleophiles in Suzuki–Miyaura cross-coupling reactions . This will facilitate the development of pyridine-based novel antibiotic/drug design in the near future as a versatile scaffold with limited side effects for the next-generation therapeutics .
Propiedades
IUPAC Name |
2-chloro-3-methyl-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO/c1-5-3-2-4-8(9)6(5)7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGHMADNNOPPAJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C([N+](=CC=C1)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70540605 | |
| Record name | 2-Chloro-3-methyl-1-oxo-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70540605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-methylpyridine 1-oxide | |
CAS RN |
91668-83-6 | |
| Record name | 2-Chloro-3-methyl-1-oxo-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70540605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

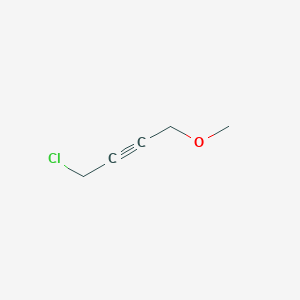
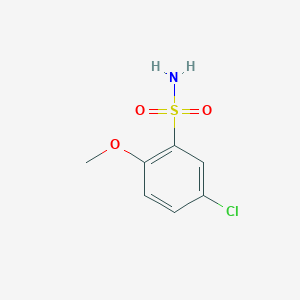
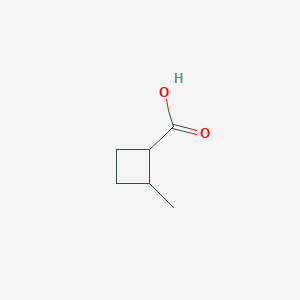
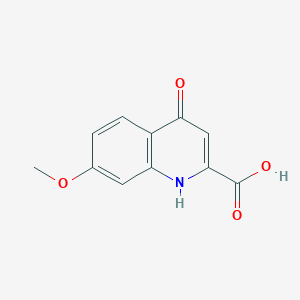
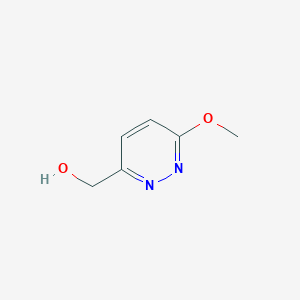
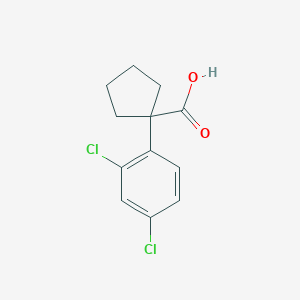
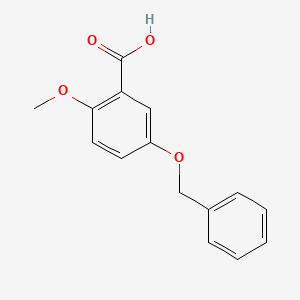
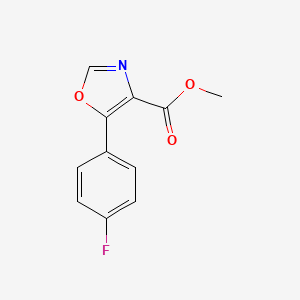
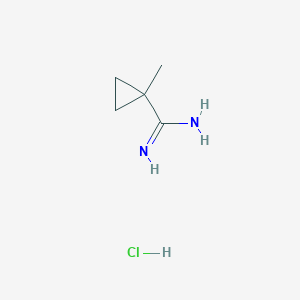
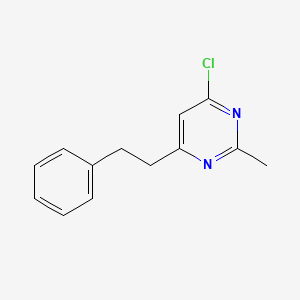
![N-[(4-chlorophenyl)methyl]-3-methylcyclohexan-1-amine](/img/structure/B1367449.png)
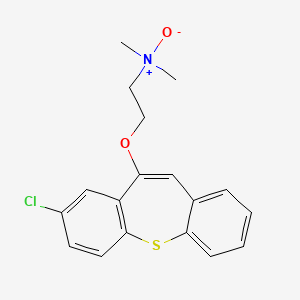
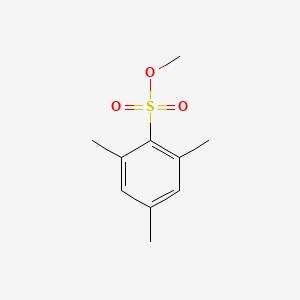
![4-[(4-Methoxyphenyl)methoxy]aniline](/img/structure/B1367457.png)